valproyl-adenylic acid valproyl-adenylic acid
Brand Name: Vulcanchem
CAS No.: 140233-88-1
VCID: VC0116044
InChI: InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1
SMILES: CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C18H28N5O8P
Molecular Weight: 473.4 g/mol

valproyl-adenylic acid

CAS No.: 140233-88-1

Main Products

VCID: VC0116044

Molecular Formula: C18H28N5O8P

Molecular Weight: 473.4 g/mol

valproyl-adenylic acid - 140233-88-1

CAS No. 140233-88-1
Product Name valproyl-adenylic acid
Molecular Formula C18H28N5O8P
Molecular Weight 473.4 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate
Standard InChI InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1
Standard InChIKey WIBHCYGIEDIFDO-LSCFUAHRSA-N
Isomeric SMILES CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Synonyms valproyl-adenylic acid
valproyl-AMP
PubChem Compound 3083316
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator